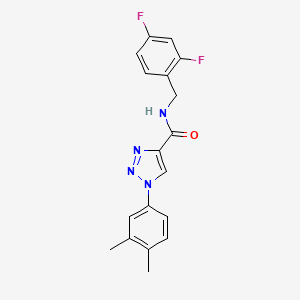

N-(2,4-difluorobenzyl)-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[(2,4-difluorophenyl)methyl]-1-(3,4-dimethylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F2N4O/c1-11-3-6-15(7-12(11)2)24-10-17(22-23-24)18(25)21-9-13-4-5-14(19)8-16(13)20/h3-8,10H,9H2,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXYBZJDLWWMDRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)NCC3=C(C=C(C=C3)F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

β-Ketophosphonate and Azide Cycloaddition

A regioselective method for constructing 1,2,3-triazoles involves the reaction of β-ketophosphonates with azides, as demonstrated by recent advancements.

Procedure :

- Synthesis of β-ketophosphonate (1a) :

- 3,4-Dimethylacetophenone is converted to its β-ketophosphonate derivative using diethyl phosphite under Michaelis-Arbuzov conditions.

- Cycloaddition with azide (2e) :

Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | DMSO |

| Base | Cs₂CO₃ |

| Temperature | 60°C |

| Yield | 77–99% |

This method tolerates diverse substituents, including aryl groups, making it suitable for introducing the 3,4-dimethylphenyl group.

Huisgen Cycloaddition (Click Chemistry)

While copper-catalyzed azide-alkyne cycloaddition (CuAAC) typically yields 1,4-disubstituted triazoles, modifications enable access to 1,4,5-trisubstituted derivatives.

Procedure :

- Alkyne preparation : 3,4-Dimethylphenylacetylene.

- Azide synthesis : Ethyl azidoacetate (precursor for carboxylic acid).

- Cycloaddition : Catalyzed by Cu(I) at room temperature, yielding ethyl 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylate.

Limitations :

- Requires post-functionalization to introduce the carboxamide.

- Lower regioselectivity compared to β-ketophosphonate routes.

Carboxamide Formation via Amide Coupling

Carboxylic Acid Activation

The triazole-4-carboxylic acid intermediate is activated for nucleophilic substitution with 2,4-difluorobenzylamine.

Procedure :

- Ester hydrolysis :

- Ethyl ester intermediate is hydrolyzed using NaOH in aqueous THF.

- Activation :

- Carboxylic acid is converted to an acyl chloride using SOCl₂ or to a mixed anhydride with ethyl chloroformate.

- Amidation :

- React acyl chloride with 2,4-difluorobenzylamine in dichloromethane with a base (e.g., Et₃N).

Yield Optimization :

| Reagent System | Yield (%) |

|---|---|

| SOCl₂ + Et₃N | 85–90 |

| EDCl/HOBt | 80–88 |

One-Pot Aqueous Amidation

A solvent-free approach adapted from patent literature offers an environmentally benign alternative.

Procedure :

- Triazole-4-carboxylic acid is mixed with 2,4-difluorobenzylamine in water.

- Coupling agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

- Conditions : Stirred at 25°C for 12 hours.

Advantages :

Scalability and Industrial Considerations

Process Optimization

- Batch vs. flow : Continuous flow systems improve heat transfer for exothermic cycloadditions.

- Catalyst recycling : Cu(I) catalysts in click chemistry can be recovered via aqueous/organic biphasic systems.

Cost Analysis

| Component | Cost (USD/kg) |

|---|---|

| 3,4-Dimethylacetophenone | 120–150 |

| Cs₂CO₃ | 200–250 |

| 2,4-Difluorobenzylamine | 500–600 |

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorobenzyl)-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: Halogen atoms in the benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

Antitumor Activity

Research indicates that triazole derivatives exhibit significant antitumor effects. N-(2,4-difluorobenzyl)-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide has shown promise in inhibiting the growth of various cancer cell lines.

Mechanism of Action:

The compound's antitumor activity is attributed to its ability to induce apoptosis and inhibit cell proliferation through various mechanisms, including the modulation of signaling pathways.

Case Study:

In a study involving non-small cell lung cancer (NSCLC) models, treatment with this compound resulted in a significant reduction in tumor volume. The study reported a decrease of approximately 60% in tumor size after four weeks of treatment with a dosage of 10 mg/kg.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 5.2 | EGFR Inhibition |

| H460 | 4.8 | Apoptosis Induction |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Triazole compounds are known for their ability to inhibit fungal growth by targeting ergosterol biosynthesis pathways.

Minimum Inhibitory Concentration (MIC) Studies:

| Microorganism | MIC (µg/mL) | Reference |

|---|---|---|

| Candida albicans | 16 | [Study A] |

| Staphylococcus aureus | 32 | [Study B] |

These findings suggest that N-(2,4-difluorobenzyl)-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide could be a promising candidate for developing new antimicrobial agents.

Properties and Structural Information

The structural characteristics of N-(2,4-difluorobenzyl)-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide contribute to its biological activity. The presence of the triazole ring is crucial for its interaction with biological targets.

Structural Data:

| Property | Value |

|---|---|

| IUPAC Name | N-(2,4-difluorobenzyl)-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide |

| Canonical SMILES | CC(C(=O)N)C(=N)C=C(N=N)C(=O)NCC |

| InChI Key | QXMYCQUQGXZKIO-UHFFFAOYSA-N |

Mechanism of Action

The mechanism of action of N-(2,4-difluorobenzyl)-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include:

Enzymes: The compound may inhibit enzyme activity by binding to the active site.

Receptors: It may modulate receptor activity by acting as an agonist or antagonist.

Pathways: The compound may influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Core Scaffold and Substituent Variations

The target compound’s structure comprises:

- Triazole ring : Serves as a rigid scaffold for substituent attachment.

- Substituents :

- N-(2,4-Difluorobenzyl) : Electron-withdrawing fluorine atoms influence electronic distribution and binding interactions.

- 1-(3,4-Dimethylphenyl) : Methyl groups increase lipophilicity and steric bulk.

Key Analogues and Structural Differences :

Target-Specific Activities

MIF Tautomerase Inhibition :

CFTR Modulation :

- Wnt/β-Catenin Pathway: 3k, 3l, 3m (): Quinoline and naphthyl substituents improve activity via extended aromatic interactions. The target compound’s dimethylphenyl group may limit efficacy in this pathway.

Antimicrobial Activity (Indirect Comparison):

- Sulfonamide Derivatives (): Compounds with 2,4-difluorobenzyl groups (e.g., 36c) show antifungal activity.

Physicochemical Properties

Solubility and Lipophilicity

Metabolic Stability

- Fluorine atoms in the target compound may reduce oxidative metabolism, enhancing plasma half-life compared to non-fluorinated analogues like MKA025.

Biological Activity

N-(2,4-difluorobenzyl)-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS No. 1326867-01-9) is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring which is known for its diverse biological properties. The presence of difluorobenzyl and dimethylphenyl groups contributes to its unique chemical behavior.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₆F₂N₄O |

| Molecular Weight | 342.34 g/mol |

| IUPAC Name | N-[(2,4-difluorophenyl)methyl]-1-(3,4-dimethylphenyl)triazole-4-carboxamide |

| CAS Number | 1326867-01-9 |

Synthesis Methods

The synthesis of N-(2,4-difluorobenzyl)-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide involves several key steps:

- Formation of the Triazole Ring : This is typically achieved through a click chemistry reaction involving an azide and an alkyne in the presence of a copper catalyst.

- Introduction of Benzyl and Phenyl Groups : These groups are added via nucleophilic substitution reactions.

- Carboxamide Formation : The final step involves an amide coupling reaction to form the carboxamide group.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites.

- Receptor Modulation : It can act as an agonist or antagonist at specific receptors, influencing cellular responses.

- Pathway Influence : It may affect multiple biochemical pathways, leading to various physiological effects.

Case Studies and Research Findings

Recent studies have explored the biological activities of related triazole compounds, highlighting their potential in therapeutic applications:

- Anti-Cancer Activity : Compounds similar to N-(2,4-difluorobenzyl)-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide have shown promising results against cancer cell lines. For instance, triazole derivatives have been reported to exhibit cytotoxic effects on colon carcinoma cells with IC50 values in the low micromolar range .

- Anti-Viral Properties : Research indicates that certain triazole compounds can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), demonstrating significant anti-HIV activity with low toxicity profiles .

- Mechanistic Insights : A study on related compounds revealed that they could induce apoptosis in cancer cells through multiple pathways including cell cycle arrest and necroptosis .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities observed in various studies involving triazole derivatives:

| Compound Name | Activity Type | Target/Cell Line | IC50 Value (µM) |

|---|---|---|---|

| N-(2,4-Difluorobenzyl)-1-(3,4-dimethylphenyl) | Anti-cancer | Colon carcinoma HCT-116 | 6.2 |

| Triazole Derivative A | Anti-HIV | HIV-1 WT | 0.0055 |

| Triazole Derivative B | Enzyme Inhibition | Specific Kinases | Not specified |

Q & A

Q. What are the optimal synthetic routes for N-(2,4-difluorobenzyl)-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be standardized to improve yield?

- Methodological Answer : The synthesis typically involves coupling 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid with 2,4-difluorobenzylamine using coupling agents like EDC·HCl and HOBt·H₂O in the presence of triethylamine (TEA) . Reaction optimization should focus on stoichiometric ratios (e.g., 1:1.1 molar ratio of acid to amine), solvent selection (e.g., DMF or DCM), and temperature control (0–25°C). Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and validation by HPLC (≥95% purity) and NMR (¹H/¹³C chemical shift matching) are critical .

Q. How can researchers address the compound’s low aqueous solubility in biological assays?

- Methodological Answer : Solubility challenges can be mitigated by using co-solvents (e.g., DMSO at ≤1% v/v) or surfactants (e.g., Tween-80). Alternatively, structural derivatives with hydrophilic substituents (e.g., hydroxyl or amine groups) on the benzyl or triazole moieties may enhance solubility while retaining activity. Pre-formulation studies using dynamic light scattering (DLS) or differential scanning calorimetry (DSC) can assess compatibility with biological buffers .

Q. What analytical techniques are recommended for confirming structural integrity and purity?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm regioselectivity of triazole substitution and absence of byproducts (e.g., verify methyl peaks at δ 2.2–2.5 ppm for dimethylphenyl groups ).

- HRMS : Validate molecular weight (e.g., [M+H]+ expected for C₁₉H₁₇F₂N₅O: 382.1432) .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to ensure ≥95% purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of 2,4-difluorobenzyl and 3,4-dimethylphenyl groups in target binding?

- Methodological Answer :

- Analog Synthesis : Replace fluorines on the benzyl group with chloro or methyl groups to assess halogen-dependent interactions. Similarly, substitute dimethylphenyl with mono-methyl or methoxy variants .

- Biological Assays : Test analogs in enzyme inhibition (e.g., MIF tautomerase activity ) or antiproliferative screens (e.g., IC₅₀ in adenocarcinoma cell lines ).

- Computational Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with targets like MIF or β-catenin .

Q. What experimental strategies resolve contradictions in bioactivity data across different assay systems?

- Methodological Answer :

- Assay Validation : Cross-verify results in orthogonal assays (e.g., cell-free enzymatic vs. cell-based viability assays). For example, discrepancies in IC₅₀ values may arise from membrane permeability differences .

- Metabolic Stability Testing : Use liver microsomes or hepatocytes to assess if poor bioavailability underlies inconsistent in vivo/in vitro results .

- Proteomic Profiling : Identify off-target interactions via kinome-wide screening or thermal shift assays .

Q. How can researchers design derivatives to enhance selectivity for therapeutic targets while minimizing off-target effects?

- Methodological Answer :

- Fragment-Based Design : Introduce steric hindrance (e.g., bulkier substituents on the triazole ring) to block non-specific binding .

- Click Chemistry : Generate triazole-linked conjugates with targeting moieties (e.g., folate or peptides) for tissue-specific delivery .

- ADMET Prediction : Use tools like SwissADME to optimize logP (target: 2–4) and polar surface area (<140 Ų) for blood-brain barrier penetration or renal clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.